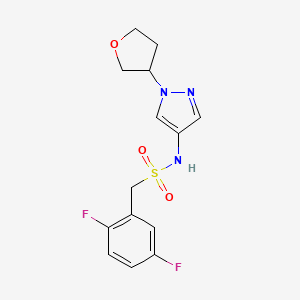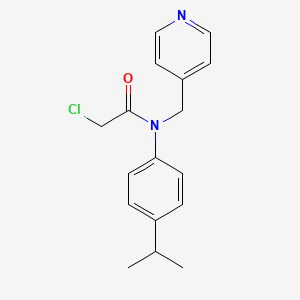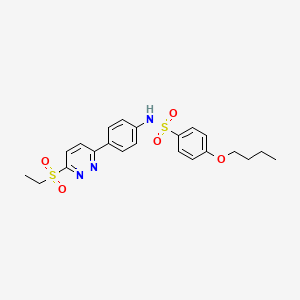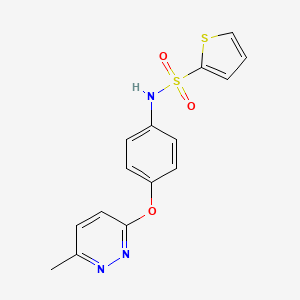![molecular formula C22H22N4O B2983135 5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-84-2](/img/structure/B2983135.png)
5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have been found to possess various biological activities .
Molecular Structure Analysis
The molecular structure of “5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” would be characterized by the presence of a pyrazolopyrimidine core, with an isopropyl group at the 5-position, a 3-methoxyphenyl group attached to the nitrogen atom, and a phenyl group at the 3-position .科学的研究の応用
Synthesis and Chemical Properties
5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolopyrimidin-7-amine class, notable for its structural and functional diversity. Its synthesis involves chlorination and aminisation processes, starting from related pyrazolopyrimidine compounds. The structural confirmation is achieved through element analysis, IR, 1H NMR, and X-ray diffraction, indicating its potential for further chemical modification and application in various research domains, including the development of novel pharmacologically active agents (Lu Jiu-fu et al., 2015).
Antagonistic Properties on Human Adenosine Receptors
Derivatives of pyrazolopyrimidin-7-amines have been investigated for their antagonistic properties on human adenosine receptors, particularly the A3 adenosine receptor (AR). These compounds show promise in modulating receptor activity, which is significant for therapeutic applications in conditions like inflammation, cancer, and neurodegenerative diseases. Variations in the structure, such as modifications at the 5-position and the introduction of acyl groups at the 7-amino group, have been shown to enhance affinity and selectivity towards the A3 AR, demonstrating the potential of this compound class for targeted drug discovery (L. Squarcialupi et al., 2013; L. Squarcialupi et al., 2016).
Fluorescent Probes for Biological and Environmental Detection
The pyrazolopyrimidine structure has also been explored for the development of functional fluorophores. Derivatives of this class have shown important fluorescence properties, with potential applications as fluorescent probes for detecting biologically or environmentally relevant species. This application is facilitated by the structural flexibility of pyrazolopyrimidines, allowing for the introduction of various functional groups that modulate the photophysical properties, thereby making them suitable for specific detection tasks (Juan C Castillo et al., 2018).
Antitumor and Antimicrobial Activities
Further research into pyrazolopyrimidin-7-amine derivatives has unveiled their potential in exhibiting antitumor and antimicrobial activities. These compounds have been synthesized and tested against various cancer cell lines and microbial strains, showing promising results. This highlights the potential of pyrazolopyrimidin-7-amines in the development of new chemotherapeutic agents with specific action mechanisms, offering a pathway for the creation of more effective and less toxic therapeutic options (S. Riyadh, 2011).
将来の方向性
The future directions for the study of “5-isopropyl-N-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. This could potentially lead to the development of more potent and efficacious drugs with pyrimidine scaffold .
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is an enzyme that plays a crucial role in energy production within cells.
Mode of Action
Based on the known activity of similar pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound likely interacts with its target enzyme, atp synthase, leading to inhibition of the enzyme’s activity . This inhibition could disrupt the energy production within the cells, leading to cell death.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to energy metabolism, given its potential inhibition of ATP synthase . ATP synthase is involved in the final step of oxidative phosphorylation, a key process in cellular respiration. Inhibition of ATP synthase could disrupt this process, leading to a decrease in ATP production and potentially causing cell death.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of ATP synthase . By inhibiting this enzyme, the compound could disrupt energy production within the cell, potentially leading to cell death. This could have therapeutic implications, particularly in the treatment of diseases caused by mycobacteria, such as tuberculosis .
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15(2)20-13-21(24-17-10-7-11-18(12-17)27-3)26-22(25-20)19(14-23-26)16-8-5-4-6-9-16/h4-15,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCVTPJQVUXGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)
![4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2983060.png)
![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)
![(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride](/img/structure/B2983063.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2983069.png)
![3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2983071.png)


![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)